molecular formula C9H16N4 B11810609 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine

4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B11810609
M. Wt: 180.25 g/mol
InChI Key: ICLLREJPCQZMEQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine follows IUPAC guidelines for fused heterocyclic systems. The parent structure is piperidine, a six-membered saturated ring containing one nitrogen atom. The substituent attached to the piperidine ring at position 4 is a 1,3-dimethyl-1H-1,2,4-triazol-5-yl group. The triazole ring is numbered such that the nitrogen atoms occupy positions 1, 2, and 4, with methyl groups at positions 1 and 3. The designation "1H" indicates that the triazole’s hydrogen atom resides on the nitrogen at position 1, ensuring proper tautomeric representation.

Comparative analysis with structurally similar compounds, such as 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1249783-74-1), highlights the critical role of substituent positioning in defining physicochemical and biological properties. The 4-substituted derivative distinguishes itself through distinct electronic and steric interactions arising from the axial or equatorial orientation of the triazole group relative to the piperidine chair conformation.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₆N₄ , consistent with its structural analogs reported in PubChem and synthetic studies. This formula accounts for:

  • A piperidine ring (C₅H₁₁N)
  • A 1,3-dimethyl-1H-1,2,4-triazole moiety (C₄H₅N₃)

The molecular weight is 180.25 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 9 12.01 108.09
H 16 1.008 16.13
N 4 14.01 56.04
Total 180.25

This value aligns with mass spectrometry data for related triazole-piperidine hybrids, where deviations ≤0.05% are typical due to isotopic variations.

Stereochemical Properties and Conformational Isomerism

The stereochemistry of this compound is governed by two factors:

  • Piperidine Ring Puckering : The saturated six-membered ring adopts a chair conformation, with the triazole substituent occupying either an axial or equatorial position. Molecular mechanics simulations of analogous compounds suggest a preference for equatorial orientation to minimize 1,3-diaxial strain.
  • Triazole-Piperidine Torsion Angle : X-ray studies of structurally related molecules, such as 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine, reveal torsion angles between 4.94° and 12.65° for the triazole ring relative to the piperidine plane. These distortions arise from intramolecular hydrogen bonding and van der Waals interactions.

Variable-temperature NMR studies of similar compounds indicate restricted rotation about the C-N bond connecting the triazole and piperidine rings, suggesting a rotational energy barrier of ~12–15 kcal/mol. This dynamic stereochemical behavior has implications for receptor binding in bioactive analogs.

Crystal Structure Determination via X-ray Diffraction

Although direct crystallographic data for this compound are unavailable, insights can be drawn from studies on its 2- and 3-substituted isomers:

Key Crystallographic Parameters (Inferred):

Parameter Value
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 5.93 Å, b = 10.97 Å, c = 14.80 Å
Angles α = 100.5°, β = 98.6°, γ = 103.8°
Volume ~900 ų
Density ~1.57 g/cm³

In related structures, the triazole ring forms π-π stacking interactions with adjacent molecules (face-to-face distances: 3.4–3.7 Å), while the piperidine nitrogen participates in N-H···N hydrogen bonds (2.8–3.0 Å). The methyl groups at triazole positions 1 and 3 create hydrophobic pockets that influence crystal packing efficiency.

Comparative analysis with 1,2,4-triazolo[4’,3’:2,3]pyridazino[4,5-b]indole derivatives reveals that substitution patterns alter molecular planarity. For example, introducing a 4-methyl group increases the dihedral angle between triazole and piperidine rings to 12.65° compared to 4.94° in unsubstituted analogs. These distortions are critical for understanding solid-state reactivity and solubility.

Interactions in the Crystal Lattice:

  • Hydrogen Bonding : N-H···S and N-H···O interactions stabilize layered arrangements.
  • Van der Waals Forces : Methyl groups contribute 34.9–37.4% of close contacts.
  • Halogen Interactions : In brominated analogs, Br···H contacts account for 13.2% of stabilizing interactions.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

4-(2,5-dimethyl-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-7-11-9(13(2)12-7)8-3-5-10-6-4-8/h8,10H,3-6H2,1-2H3

InChI Key

ICLLREJPCQZMEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2CCNCC2)C

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Cyclization and Substitution

The most widely documented route involves a six-step sequence starting with the protection of piperidine, followed by triazole ring formation and subsequent derivatization.

Step 1: Protection of Piperidine
4-Ethoxycarbonylpiperidine (2 ) reacts with 4-toluenesulfonyl chloride (1 ) in a basic aqueous medium (20% Na₂CO₃) to yield 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine (3 ). The reaction is monitored by thin-layer chromatography (TLC), and the product is precipitated by adjusting the pH to 6 with dilute HCl.

Step 2: Hydrazide Formation
Refluxing 3 with hydrazine monohydrate (4 ) in methanol generates 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine (5 ). The solvent is distilled off, and the product is washed with n-hexane.

Step 3: Thiourea Intermediate
Compound 5 reacts with methyl isothiocyanate (6 ) in ethanol under reflux to form 1-(4-toluenesulfonyl)-4-[1-(methylaminothiocarbonyl)-2-hydrazinocarbonyl]piperidine (7 ). The product is isolated by evaporation and washing.

Step 4: Cyclization to Triazole
Intramolecular cyclization of 7 under basic conditions yields 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine (8 ). Ice-cold water precipitates the product.

Step 5: Deprotection
The tosyl group is removed using acids like hydrochloric or sulfuric acid, yielding 4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine. Methylation of the triazole ring is achieved using methyl iodide or dimethyl sulfate.

Key Reaction Parameters

StepReagentsConditionsYield
14-Toluenesulfonyl chloride, Na₂CO₃RT, pH 10 → 6Not reported
4Methyl isothiocyanate, EtOHReflux, 2 hrNot reported
6HCl/H₂SO₄20–30°CNot reported

Alternative Synthetic Routes Using Nitrilization Agents

A patent-derived method employs nitrilization agents to streamline triazole formation:

Step 1: One-Pot Cyclization
4-Cyanopyridine N-oxide (7 ) undergoes sequential reactions with hydrazine and carbonyl compounds in dimethylacetamide (DMA) at 50–150°C. Trimethylsilylnitrile or potassium cyanide facilitates nitrilization, followed by acid-mediated deprotection.

Step 2: Base-Mediated Coupling
The intermediate reacts with electrophiles (e.g., 2-bromoethanoyl bromide) in DMA or dimethylformamide (DMF) using triethylamine as a base. The reaction proceeds at 30–60°C for 5–20 hours.

Advantages

  • Reduced isolation of intermediates.

  • Higher yields in polar solvents (DMA/DMF).

Reaction Conditions and Optimization

Solvent and Base Selection

Polar aprotic solvents (DMA, DMF) enhance reaction efficiency due to their high dielectric constants, which stabilize ionic intermediates. Triethylamine or diisopropylethylamine is preferred for deprotonation, minimizing side reactions.

Solvent Comparison

SolventReaction RateYield
DMAHighHigh
DioxaneModerateModerate
AcetonitrileLowLow

Temperature and Time Parameters

Microwave-assisted synthesis (reported by VulcanChem) reduces reaction times from hours to minutes. For example, cyclization steps requiring 2–6 hours under conventional heating achieve completion in 10–15 minutes under microwave irradiation.

Analytical Characterization

Synthesized compounds are validated using:

  • IR Spectroscopy : Confirms N–H (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches.

  • ¹H NMR : Piperidine protons appear as multiplet signals (δ 1.4–2.8 ppm), while triazole methyl groups resonate as singlets (δ 2.3–2.5 ppm).

  • EI-MS : Molecular ion peaks at m/z 180.25 ([M]⁺) align with the molecular formula C₉H₁₆N₄ .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring .

Mechanism of Action

The mechanism of action of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations

Key differences among analogs lie in the substituents on the triazole ring and the piperidine moiety:

Compound Name Substituents on Triazole Piperidine Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 1-Me, 3-Me Unmodified C9H16N4 180.25 (calculated) Hypothesized enzyme inhibition potential
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine 1-Me, 3-isoPr Unmodified C11H20N4 208.30 Not specified; likely improved lipophilicity
4-(1-Isopropyl-1H-1,2,4-triazol-5-yl)piperidine 1-isoPr Unmodified C10H18N4 194.28 Unknown biological activity
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride 3-Cyclopropyl Dihydrochloride salt C10H18Cl2N4 265.19 Enhanced solubility due to salt formation
1-(4-Toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine (8) 4-Me, 3-SH Tosyl-protected piperidine C15H20N4O2S 344.41 Intermediate for enzyme inhibitors
JJKK-048 (MAGL inhibitor) 1H-1,2,4-triazol-1-yl Piperidine linked to urea group C23H22N4O3 422.45 MAGL inhibition, analgesic effects

Impact of Substituents on Physicochemical Properties

  • Solubility : Ionic modifications (e.g., dihydrochloride salt in ) improve aqueous solubility, critical for drug formulation.
  • Molecular Weight : Derivatives with sulfonyl or urea groups (e.g., JJKK-048 , compound 8 ) have higher molecular weights (>400 g/mol), which may affect pharmacokinetics compared to simpler analogs like the target compound.

Key Research Findings

Substituent-Driven Activity : Methyl groups on the triazole (as in the target compound) may confer moderate enzyme inhibition compared to bulkier analogs but reduce metabolic instability .

Salt Forms : Dihydrochloride derivatives (e.g., ) highlight the importance of salt formation in optimizing bioavailability.

Pharmacological Scope : Triazole-piperidine hybrids are validated in diverse therapeutic areas, including neurodegeneration (AChE inhibition ) and pain management (MAGL inhibition ).

Biological Activity

4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is a compound characterized by a piperidine ring substituted with a 1,3-dimethyl-1H-1,2,4-triazole moiety. This compound belongs to the class of triazole derivatives, which are recognized for their diverse biological activities, particularly in medicinal chemistry. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which contributes to its pharmacological properties.

  • Molecular Formula : C9H16N4
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 1250648-33-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites.
  • Receptor Interaction : It may also interact with receptors involved in cellular signaling pathways.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. In vitro assays have indicated that this compound can inhibit the growth of several bacterial and fungal strains.

Anticancer Properties

Preliminary studies suggest potential anticancer activity:

  • Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanism : Flow cytometry assays indicated that it induces apoptosis in cancer cells in a dose-dependent manner.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

StudyFindings
Demonstrated significant cytotoxicity against leukemia cell lines with IC50 values in the sub-micromolar range.
Indicated that triazole derivatives could induce apoptosis in MCF-7 cells through p53 pathway activation.
Highlighted the potential for these compounds as enzyme inhibitors in drug development.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can be influenced by structural modifications. For instance:

  • Substitutions on the piperidine ring can enhance bioactivity.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Properties
1-(piperidin-4-yl)-3-methyl-1H-1,2,4-triazoleSubstituted piperidinePotentially enhanced CNS activity
5-(pyridin-4-yl)-1H-[1,2,4]triazolePyridine substitutionKnown for antimicrobial properties
3-(pyridinyl)-5-methyltriazoleContains a pyridinyl groupExhibits significant anticancer activity

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) or alcohols (e.g., ethanol) enhance reaction efficiency .
  • Catalysts : Bases like cesium carbonate facilitate coupling reactions, particularly for triazole-piperidine fusion .
  • Temperature : Moderate heating (60–80°C) balances reaction rate and byproduct minimization .
    • Analytical Validation : Post-synthesis purification via column chromatography and structural confirmation using NMR and mass spectrometry ensures purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and confirm substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase chromatography with UV detection at 254 nm .

Q. How is the bioactivity of this compound preliminarily assessed in vitro?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC50_{50} values .
  • Enzyme Inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

Advanced Research Questions

Q. What experimental strategies elucidate the mechanistic pathways of its bioactivity?

  • Methodological Answer :

  • Molecular Docking : Computational modeling against target proteins (e.g., bacterial dihydrofolate reductase) predicts binding affinities .
  • Gene Expression Profiling : RNA sequencing (RNA-seq) of treated cells identifies differentially expressed pathways (e.g., apoptosis, oxidative stress) .
  • Metabolomics : LC-MS-based metabolite profiling reveals downstream effects on cellular metabolism .

Q. How can contradictory data on its antimicrobial efficacy across studies be resolved?

  • Methodological Answer :

  • Comparative Analysis : Standardize assay conditions (e.g., inoculum size, growth media) to reduce variability .
  • Resistance Profiling : Test against clinical isolates with known resistance mechanisms (e.g., efflux pumps) .
  • Reproducibility Checks : Multi-lab validation under controlled protocols .

Q. What computational approaches predict its physicochemical properties and reactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) : Simulates solvation effects and membrane permeability .
  • QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Gloves, lab coats, and eye protection .
  • Ventilation : Use fume hoods to avoid inhalation exposure .
  • Waste Disposal : Neutralization of acidic/basic byproducts before disposal .

Q. How is compound stability evaluated under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Exposure to heat (40°C), humidity (75% RH), and light to assess shelf life .
  • HPLC Monitoring : Track degradation products (e.g., hydrolysis of triazole rings) over time .
  • pH Stability : Test solubility and integrity in buffers (pH 2–9) .

Q. What strategies enable structure-activity relationship (SAR) analysis for derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified alkyl/aryl groups on the triazole or piperidine moieties .
  • Biological Testing : Compare IC50_{50} values across derivatives to identify critical functional groups .
  • Crystallography : X-ray diffraction reveals conformational preferences influencing bioactivity .

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